5-Fluoro-2-(piperidin-1-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKOZTCIBFWICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693202 | |
| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287218-71-6 | |
| Record name | 5-Fluoro-2-(piperidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Piperidin 1 Yl Pyridine
Retrosynthetic Analysis of the 5-Fluoro-2-(piperidin-1-yl)pyridine Scaffold
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection breaks the carbon-nitrogen bond between the pyridine (B92270) ring and the piperidine (B6355638) moiety. This leads to two key synthons: a 5-fluoropyridine unit bearing an electrophilic site at the C-2 position and a piperidine nucleophile.
A common precursor for the fluorinated pyridine component is 2-chloro-5-fluoropyridine (B44960) or 2,5-difluoropyridine (B1303130). The piperidine fragment is readily available. This primary disconnection suggests a direct nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed cross-coupling reaction as the final bond-forming step.
Further deconstruction of the 5-fluoropyridine precursor can be envisioned through various pyridine ring synthesis strategies. This could involve the cyclization of acyclic precursors, such as 1,5-dicarbonyl compounds or their equivalents, with an ammonia (B1221849) source. baranlab.org The fluorine substituent could be introduced either before or after the formation of the pyridine ring, depending on the chosen synthetic route and the compatibility of the reagents.
Classical and Modern Synthetic Approaches for Pyridine Ring Formation Relevant to the Chemical Compound
Condensation Reactions and Cyclization Strategies
Classical methods for pyridine synthesis often rely on condensation and cyclization reactions of carbonyl compounds with an ammonia source. baranlab.orgnumberanalytics.com
Hantzsch Dihydropyridine Synthesis: This method involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acsgcipr.org While versatile, this approach typically yields symmetrically substituted pyridines unless modified procedures are employed. baranlab.org
Bohlmann-Rahtz Pyridine Synthesis: This reaction provides a direct route to substituted pyridines by reacting enamines with ethynyl (B1212043) ketones. acsgcipr.org
Guareschi-Thorpe Reaction: This method utilizes cyanoacetamide and a 1,3-diketone to construct the pyridine ring. acsgcipr.org
From α,β,γ,δ-Unsaturated Ketones: A metal-free approach involves the cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air to produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org
From Enamines and β-Amino-acrylonitriles: 2,5-Disubstituted pyridines can be prepared by reacting enamines with β-amino-acrylonitriles, followed by cyclization of the intermediate with protic acids or ammonia. google.com
Modern advancements in cyclization strategies often utilize transition-metal catalysis to achieve higher efficiency and selectivity. numberanalytics.com For instance, transition metal-catalyzed cyclization of nitriles and alkynes offers improved yields compared to some classical methods. numberanalytics.com
Cross-Coupling Methodologies for Aryl-Nitrogen Bond Formation
Modern synthetic organic chemistry heavily relies on cross-coupling reactions for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for coupling amines with aryl halides or triflates and has largely superseded harsher classical methods. wikipedia.org
The development of various generations of catalyst systems, incorporating sophisticated phosphine (B1218219) ligands, has significantly expanded the scope of the Buchwald-Hartwig amination. wikipedia.org These advancements allow for the coupling of a wide array of amines and aryl partners under milder conditions. wikipedia.org Bidentate phosphine ligands like BINAP and Dppf have proven effective for coupling primary amines. wikipedia.org
Strategies for Introducing the Piperidine Moiety
The introduction of the piperidine ring onto the 5-fluoropyridine scaffold is typically achieved in the later stages of the synthesis.
Direct Amination of Halogenated Pyridines with Piperidine
The most direct method for introducing the piperidine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a halogenated pyridine, such as 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine, is treated with piperidine. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C-2 position towards nucleophilic attack. youtube.comtutorsglobe.com These reactions are often carried out at elevated temperatures. youtube.com
The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the substitution pattern on the ring. The order of reactivity for the leaving group is generally F > Cl > Br > I.
A similar transformation can be achieved through the Buchwald-Hartwig amination, which offers a milder and often more efficient alternative to traditional SNAr reactions, especially for less reactive aryl halides. wikipedia.orgresearchgate.netorganic-chemistry.org This palladium-catalyzed method involves the coupling of an aryl halide or sulfonate with an amine in the presence of a suitable phosphine ligand and a base. acsgcipr.org Microwave-assisted Buchwald-Hartwig amination protocols have been developed to achieve selective substitution in short reaction times using mild bases. researchgate.net
Reductive Amination Approaches
Reductive amination offers an alternative strategy for forming the C-N bond between the pyridine ring and the piperidine moiety. youtube.com This two-step process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. youtube.com
A variation of this approach involves the partial reduction of the pyridine ring itself. For instance, pyridine can be reduced to a dihydropyridine, which can then undergo a rhodium-catalyzed asymmetric carbometalation with a suitable boronic acid, followed by another reduction step to yield a substituted piperidine. acs.org Industrially, pyridine is hydrogenated to piperidine using catalysts like molybdenum disulfide. nih.gov Chemical reduction using methods like a modified Birch reduction with sodium in ethanol (B145695) can also accomplish this transformation. nih.gov
Palladium-catalyzed hydrogenation is another powerful tool for the reduction of fluoropyridines to fluorinated piperidines. acs.orgnih.gov This method allows for the chemoselective reduction of the pyridine ring while tolerating other aromatic systems. acs.orgnih.gov
Intramolecular Cyclization Pathways to Piperidine Ring Systems
The formation of the piperidine ring, a saturated six-membered nitrogen heterocycle, is a cornerstone of medicinal chemistry. Intramolecular cyclization reactions provide a powerful means to construct this scaffold with control over substitution patterns. Key strategies that could be applied to precursors of 2-(piperidin-1-yl)pyridine systems involve the formation of a crucial C-N or C-C bond to close the ring.
One of the most prevalent methods is intramolecular reductive amination . This process typically involves a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to one), separated by a suitable carbon chain. For instance, a 5-aminopentanal (B1222117) derivative will readily cyclize to form a piperidine ring. The reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ. researchgate.net This method is effective for producing a variety of piperidines. nih.gov In biosynthetic pathways, a similar logic is observed through transamination of a 1,5-dicarbonyl precursor followed by an imine reduction to form the piperidine scaffold. sjtu.edu.cn
Radical-mediated amine cyclization offers another route. In this approach, a radical is generated on a nitrogen-containing substrate, which then attacks an internal double bond to form the piperidine ring. For example, the electrolysis of linear amino-aldehydes in the presence of a cobalt(II) catalyst can induce radical cyclization to yield piperidines. nih.gov
Intramolecular aza-Michael reactions are also utilized, where an amine nucleophile adds to a tethered α,β-unsaturated carbonyl system (a Michael acceptor) in a 6-endo-trig cyclization. nih.gov This approach can be rendered stereoselective through the use of organocatalysts. nih.gov Furthermore, palladium-catalyzed intramolecular amination of alkenes provides an effective pathway to various substituted piperidines. organic-chemistry.org
A notable biocatalytic approach involves the use of transaminases to trigger the cyclization of ω-chloroketones. This method facilitates the asymmetric synthesis of 2-substituted piperidines, providing access to specific enantiomers with high purity. acs.org
Fluorination Techniques for Pyridine Derivatives
The introduction of fluorine into the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Several distinct strategies exist for the fluorination of pyridine and its derivatives.
Electrophilic Fluorination Methods
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). Reagents containing a nitrogen-fluorine (N-F) bond are most common due to their relative stability and safety. researchgate.net One widely used reagent is Selectfluor® (F-TEDA-BF4), which can fluorinate various heterocyclic systems. For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® yields fluorinated 3,6-dihydropyridines, which can be subsequently converted to the corresponding fluoropyridines. nih.gov While direct electrophilic aromatic substitution on the electron-deficient pyridine ring is challenging, the fluorination of activated intermediates like piperidone-derived enols is a viable strategy for creating fluorinated piperidine precursors. acs.org
Directed C-H Fluorination Methodologies
Directly replacing a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond is a highly efficient and atom-economical strategy. For pyridine derivatives, C-H fluorination can be directed to specific positions. A notable method employs silver(II) fluoride (B91410) (AgF₂) for the site-selective fluorination of pyridines and diazines at the C-2 position (adjacent to the ring nitrogen). rsc.org These reactions are often rapid, occurring at ambient temperature, and tolerate a wide range of functional groups. rsc.org The mechanism is believed to be inspired by the classic Chichibabin amination reaction. Another innovative method uses a pyridine N-oxyl radical to promote C-H fluorination through a single-electron transfer (SET) process, which can even be performed in water. youtube.com
Nucleophilic Aromatic Substitution with Fluorinating Reagents
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. This reaction requires a ring system activated by electron-withdrawing groups and a suitable leaving group (e.g., Cl, Br, NO₂). The synthesis of this compound is most directly achieved via the SNAr reaction of piperidine with a di-substituted pyridine such as 2-chloro-5-fluoropyridine or 2,5-difluoropyridine. In this context, piperidine acts as the nucleophile, displacing the leaving group (e.g., chloride) at the C-2 position of the 5-fluoropyridine ring. nih.gov The reactivity of the leaving group in SNAr reactions on activated aryl systems typically follows the order F > Cl > Br > I, making fluoropyridines themselves excellent substrates for substitution with other nucleophiles. rsc.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine. rsc.org
Optimization of Reaction Conditions and Yields in the Synthesis of the Chemical Compound
The synthesis of this compound, most commonly via the nucleophilic aromatic substitution of a dihalopyridine with piperidine, is subject to optimization of several key parameters to maximize yield and purity. The choice of starting material, solvent, temperature, and base all play critical roles.
The reaction typically involves reacting piperidine with 2-chloro-5-fluoropyridine or 2,5-difluoropyridine. When using 2,5-difluoropyridine, the greater lability of the fluorine atom at the C-2 position allows for selective substitution by piperidine. Key parameters for optimization include:
Solvent: Aprotic polar solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (B52724) are commonly used as they can effectively solvate the reactants and intermediates.
Base: An excess of piperidine can serve as both the nucleophile and the base to neutralize the generated acid (e.g., HCl or HF). Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (B128534) (Et₃N) can be added to scavenge the acid, which can improve reaction rates and prevent side reactions.
Temperature: SNAr reactions on heteroaromatic rings often require heating to overcome the activation energy associated with disrupting the ring's aromaticity. nih.gov Temperatures can range from room temperature to reflux conditions (e.g., 80-150 °C), depending on the reactivity of the specific substrate.
Stoichiometry: The molar ratio of piperidine to the fluoropyridine substrate is adjusted to ensure complete conversion. Using a slight excess of piperidine is common.
Below is a representative table illustrating how reaction conditions can be optimized for a typical SNAr synthesis of a 2-(piperidin-1-yl)pyridine derivative.
| Entry | Leaving Group (at C2) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cl | K₂CO₃ | DMSO | 120 | 12 | 85 |
| 2 | F | K₂CO₃ | DMSO | 100 | 8 | 92 |
| 3 | F | Et₃N | Acetonitrile | 80 | 16 | 78 |
| 4 | F | Excess Piperidine | N/A (Neat) | 130 | 6 | 88 |
| 5 | Cl | Excess Piperidine | Toluene | 110 | 24 | 75 |
This table is a generalized representation based on typical SNAr reaction optimizations and does not represent empirically validated data for the specific synthesis of this compound.
Stereoselective Synthesis Considerations for Related Analogs
When the piperidine ring or the pyridine moiety of this compound is further substituted, chiral centers can be introduced, necessitating stereoselective synthetic methods to control the three-dimensional arrangement of atoms. The development of such analogs is critical in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities.
For analogs with substituents on the piperidine ring, achieving stereocontrol during the ring's formation is paramount. A powerful strategy is the diastereoselective hydrogenation of substituted pyridine precursors . For example, the rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. osi.lv This method provides a direct route to complex fluorinated piperidine cores with defined stereochemistry. osi.lv
Asymmetric cyclization reactions are also central to producing enantiomerically pure analogs. Chiral catalysts can guide the formation of specific stereoisomers. For instance, a palladium-catalyzed [4+2] annulation strategy can be used to construct highly functionalized 3-fluoropiperidines with high diastereocontrol. acs.org Similarly, multicomponent reactions can provide highly substituted piperidin-2-ones with excellent stereoselectivity, forming multiple stereocenters in a single step. researchgate.net
For analogs where the chirality is on a substituent attached to the ring, stereoselective transformations are employed. If an analog contained a chiral center, for example, a 3-(trifluoromethyl)piperidin-1-yl group, its synthesis would require either a chiral starting material or an asymmetric synthesis to resolve the enantiomers. Biocatalysis, using enzymes like transaminases, offers an excellent method for establishing chirality, as seen in the enantio-complementary synthesis of 2-substituted piperidines from ω-chloroketones. acs.org These enzymatic methods can provide access to either the (R) or (S) enantiomer by selecting the appropriate enzyme variant. acs.org
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Fluoro 2 Piperidin 1 Yl Pyridine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the proton and carbon frameworks and establish connectivity between atoms.
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 5-Fluoro-2-(piperidin-1-yl)pyridine, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) substituent.
The three protons on the pyridine ring are chemically unique. The H-6 proton is expected to appear as a doublet due to coupling with the fluorine atom. The H-3 proton should appear as a doublet of doublets from coupling to H-4 and the fluorine atom. The H-4 proton is expected to be a triplet of doublets, coupling to H-3 and the fluorine atom.
The piperidine ring contains three sets of chemically distinct protons. The two axial and two equatorial protons adjacent to the nitrogen (H-2' and H-6') are expected to appear as a multiplet. The protons at the C-3' and C-5' positions and the C-4' position will also present as distinct multiplets in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~7.95 | d | J(H,F) ≈ 3.0 | H-6 |
| ~7.30 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 5.0 | H-3 |
| ~6.75 | td | J(H,H) ≈ 9.0, J(H,F) ≈ 2.5 | H-4 |
| ~3.50 | m | - | H-2', H-6' |
| ~1.70 | m | - | H-3', H-5' |
This is an interactive data table. Click on the headers to sort.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their hybridization and electronic environment. The spectrum for this compound is expected to show eight distinct signals, five for the pyridine ring and three for the piperidine ring.
A key feature is the signal for C-5, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The other pyridine carbons will also exhibit smaller two-, three-, or four-bond couplings to the fluorine atom. The carbon attached to the nitrogen of the piperidine ring (C-2) is expected to be the most downfield of the pyridine signals due to the combined effects of the ring nitrogen and the attached piperidine nitrogen.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment |
|---|---|---|
| ~160.0 | d, ¹JCF ≈ 235.0 | C-5 |
| ~158.5 | d, ²JCF ≈ 12.0 | C-2 |
| ~140.0 | d, ²JCF ≈ 8.0 | C-6 |
| ~125.0 | d, ³JCF ≈ 4.0 | C-3 |
| ~110.0 | d, ³JCF ≈ 22.0 | C-4 |
| ~46.0 | - | C-2', C-6' |
| ~26.0 | - | C-3', C-5' |
This is an interactive data table. Click on the headers to sort.
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. In the spectrum of this compound, a single resonance is expected. The multiplicity of this signal will be a triplet of doublets, arising from coupling to the two ortho protons (H-4 and H-6) and the one meta proton (H-3). The chemical shift is typically reported relative to a standard such as CFCl₃. For a fluorine atom on a pyridine ring, the shift is anticipated to be in the region of -110 to -140 ppm.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4 on the pyridine ring. Within the piperidine ring, correlations would be observed between the protons on C-2'/C-6' and C-3'/C-5', and between C-3'/C-5' and C-4', confirming the integrity of the aliphatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. spectrabase.com Each signal in the ¹H NMR spectrum (except for non-protonated carbons) would show a cross-peak to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for unambiguous assignment of each CH group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is arguably the most critical experiment for connecting the different fragments of the molecule. Key expected correlations for confirming the structure of this compound would include:
A cross-peak between the protons on C-2' of the piperidine ring and the C-2 carbon of the pyridine ring, which definitively establishes the connection point between the two ring systems.
Correlations from the pyridine protons (H-3, H-4, H-6) to various carbons within the pyridine ring, confirming their assignments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and can offer clues about the structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₁₃FN₂. The expected exact mass for the protonated molecule ([M+H]⁺) can be calculated with high precision.
Table 3: High-Resolution Mass Spectrometry Data
| Molecular Formula | Ion | Calculated Exact Mass |
|---|
This is an interactive data table. Click on the headers to sort.
The experimental observation of an ion with a mass-to-charge ratio that matches this calculated value to within a few parts per million (ppm) would provide strong evidence to confirm the molecular formula of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting fragment ions. This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.
For this compound, an MS/MS analysis would typically involve the following steps:
Ionization: The molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ in the mass spectrometer's ion source.
Precursor Ion Selection: The [M+H]⁺ ion of this compound would be isolated from other ions.
Collision-Induced Dissociation (CID): The isolated precursor ion would be subjected to collisions with an inert gas, causing it to fragment.
Fragment Ion Analysis: The resulting fragment ions would be analyzed to produce the MS/MS spectrum.
Although no specific experimental MS/MS data for this compound has been found, a hypothetical fragmentation pattern can be postulated based on the known fragmentation of related pyridine and piperidine structures. Likely fragmentation pathways would involve the cleavage of the piperidine ring and the loss of neutral fragments from the pyridine ring.
Table 1: Predicted Tandem Mass Spectrometry Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Corresponding Neutral Loss |
|---|---|---|
| Data not available | Data not available | Data not available |
No experimental data is publicly available to populate this table.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum for each compound.
An IR spectrum of this compound would be expected to show characteristic absorption bands for the C-F bond, the C-N bonds of the pyridine and piperidine rings, the aromatic C=C and C=N bonds of the pyridine ring, and the C-H bonds of the aliphatic piperidine ring and the aromatic pyridine ring.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C, C=N (aromatic) | 1600 - 1450 | Stretching |
| C-F (aryl) | 1250 - 1100 | Stretching |
| C-N (aromatic amine) | 1350 - 1250 | Stretching |
This table represents expected values based on known correlations and does not reflect experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
To perform X-ray crystallography on this compound, a suitable single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.
A crystallographic study of this compound would reveal:
The exact geometry of the pyridine and piperidine rings.
The conformation of the piperidine ring (e.g., chair, boat).
The planarity of the fluorinated pyridine ring.
The bond length of the C-F bond and the C-N bonds connecting the two ring systems.
Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
No published X-ray crystallography data for this compound could be located.
Computational Chemistry and Theoretical Studies of 5 Fluoro 2 Piperidin 1 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery and design.
Binding Affinity Prediction and Scoring FunctionsIn a docking simulation of 5-Fluoro-2-(piperidin-1-yl)pyridine, the compound would be placed into the binding site of a specific protein target. A scoring function would then estimate the binding affinity, often expressed as a docking score or binding energy.mdpi.comThis score helps to rank potential drug candidates and predict their potency as inhibitors or activators of the protein target.
While the frameworks for these computational studies are well-established, their specific application to this compound is not found in current scientific literature. The synthesis and potential applications of similar compounds, such as 2-aminopyridine (B139424) and 5-fluoropyrimidine (B1206419) derivatives, have been reported, but detailed theoretical analyses of the title compound remain an area for future research.
Identification of Key Binding Interactions
To understand how this compound might interact with a biological target, such as a protein receptor, computational chemists employ molecular docking simulations. These studies would predict the preferred binding pose of the molecule within the active site of a protein and identify the key non-covalent interactions that stabilize this complex. For this compound, the following interactions would be of primary interest:
Hydrogen Bonding: The nitrogen atom in the pyridine (B92270) ring is a potential hydrogen bond acceptor. If the binding site of a target protein has a suitable hydrogen bond donor, such as the hydroxyl group of a serine or threonine residue, or the amide group of asparagine or glutamine, a hydrogen bond could form, significantly contributing to binding affinity.
π-π Stacking: The fluorinated pyridine ring is an aromatic system. If the target's binding site contains aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, π-π stacking interactions could occur, where the aromatic rings align in a parallel or T-shaped manner, further stabilizing the ligand-protein complex. The fluorine atom, being electron-withdrawing, would modulate the electronic properties of the pyridine ring and could influence the nature of these stacking interactions.
A hypothetical representation of these interactions is detailed in the table below.
| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Residues in a Protein |
| Hydrogen Bonding | Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |
| Hydrophobic Interactions | Piperidine (B6355638) Ring, Pyridine Ring Carbon Backbone | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Fluorinated Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and the stability of its binding to a target protein.
An MD simulation would begin with the docked complex of this compound and its target protein. Over the course of the simulation, the movements of all atoms in the system are calculated, providing a detailed picture of how the molecule and protein interact and change shape. Key analyses from these simulations would include:
Conformational Sampling: The piperidine ring can adopt various conformations (e.g., chair, boat). MD simulations would explore the accessible conformations of the molecule both in solution and when bound to a receptor, revealing the most energetically favorable shapes.
Binding Stability: By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is often monitored. A stable RMSD over time suggests a stable binding mode.
Interaction Persistence: MD simulations allow for the analysis of the persistence of key binding interactions, such as hydrogen bonds, over time. This provides a more realistic view of the binding energetics than static docking poses.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
For this compound, a ligand-based pharmacophore model could be developed if a set of other molecules with known activity towards the same target were available. The model would abstract the common chemical features, such as hydrogen bond acceptors, hydrophobic centroids, and aromatic rings, from these active molecules. This resulting pharmacophore could then be used as a 3D query to screen large virtual libraries of compounds to identify new potential drug candidates with different chemical scaffolds but the same essential features.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Evaluation
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. These predictions are vital in the early stages of drug discovery to identify compounds with a higher probability of success in clinical trials. For this compound, a variety of ADME properties would be predicted using established computational models.
A summary of key in silico ADME predictions is presented in the following table.
| ADME Property | Predicted Characteristic for this compound | Implication |
| Absorption | ||
| Oral Bioavailability | Predicted to be a key consideration in its potential as an orally administered drug. | The molecule's size, polarity, and solubility would be assessed. |
| Distribution | ||
| Blood-Brain Barrier Permeability | The ability to cross the blood-brain barrier would be evaluated based on its physicochemical properties. | Crucial for drugs targeting the central nervous system. |
| Plasma Protein Binding | The extent to which it binds to plasma proteins like albumin would be estimated. | This affects the concentration of the free drug available to act on its target. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Predictions would indicate whether it is likely to inhibit major CYP enzymes (e.g., CYP3A4, CYP2D6). | Inhibition of these enzymes can lead to drug-drug interactions. |
| Metabolic Stability | The likelihood of the molecule being rapidly metabolized would be assessed. | A longer half-life is often desirable. |
| Excretion | ||
| Route of Excretion | Predictions might suggest whether the compound is likely to be cleared by the kidneys or liver. | Important for determining dosing regimens in patients with renal or hepatic impairment. |
Structure Activity Relationship Sar Investigations of 5 Fluoro 2 Piperidin 1 Yl Pyridine and Its Analogs
Impact of Fluorine Atom Position and Substitution on Biological Activities
The introduction of fluorine into a pyridine (B92270) ring can significantly alter a compound's properties, including its binding to receptors, enzyme inhibition, and metabolic stability. researchgate.net
The position of the fluorine atom on the pyridine ring is a critical determinant of receptor binding affinity. Fluorine's high electronegativity can create favorable interactions with receptor sites. nih.gov For instance, in the context of 5-HT1D receptor ligands, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was found to maintain high affinity and selectivity. acs.org Specifically, the strategic placement of fluorine can lead to beneficial multipolar interactions, such as a C–F···C=O interaction with the protein backbone, which can substantially enhance binding affinity. nih.gov
The orientation of the fluorine atom (axial vs. equatorial) in the piperidine (B6355638) ring can also affect the basicity of the molecule, which in turn influences receptor binding. nih.gov For example, in a series of kinesin spindle protein inhibitors, the axial isomer of a fluorinated piperidine derivative was found to be more basic and was selected for clinical evaluation. nih.gov The introduction of fluorine can also modulate intermolecular forces within a binding pocket, such as enhancing hydrophobic interactions, which can lead to increased affinity. nih.gov
Research on fluorinated 3-(3-(piperidin-1-yl)propyl)indoles has demonstrated that the incorporation of fluorine can significantly reduce the pKa of the compounds. This reduction in basicity has been shown to have a dramatic and beneficial influence on oral absorption, a key pharmacokinetic parameter. acs.org
| Compound/Analog | Receptor Target | Key Findings |
| Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | 5-HT1D Receptor | Maintained high affinity and selectivity; reduced pKa leading to improved oral absorption. acs.org |
| Fluorinated Kinesin Spindle Protein Inhibitor | Kinesin Spindle Protein | Axial fluorine isomer exhibited higher basicity and was selected for clinical development. nih.gov |
| Menin-MLL Inhibitors | Menin | Trifluoromethyl groups engaged in short interactions with the menin backbone, improving inhibitory activity. nih.gov |
Fluorine substitution is a well-established strategy to enhance the potency of enzyme inhibitors. researchgate.net The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, leading to tighter binding to the enzyme's active site. researchgate.net For example, fluorinated pyrimidines and ketones have been shown to form covalent adducts with the active sites of enzymes like thymidylate synthase and serine proteases. nih.gov
In the case of Bruton's tyrosine kinase (BTK) inhibitors, the inclusion of a trifluoromethylpyridine moiety allowed the compound to extend more deeply into the enzyme's binding pocket. researchgate.net This highlights how fluorination can be used to optimize the fit of an inhibitor within the active site. The presence of fluorine can also stabilize certain conformations of the inhibitor, which may be more favorable for binding. nih.gov
Studies on monoamine oxidase (MAO) inhibitors have also revealed the importance of fluorine. The addition of a hydroxyl function to a piperidine ring and para-substitution were found to increase the MAO inhibitory effect. acs.org Furthermore, fluorinated analogs of verapamil (B1683045) have been developed as PET tracers with improved metabolic stability, which is crucial for their function. core.ac.uk
| Enzyme Target | Compound Class | Impact of Fluorination |
| Thymidylate Synthase, Serine Proteases | Fluorinated pyrimidines, α-fluorinated ketones | Covalent adduction to active site residues, leading to inhibition. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | 8-Amino-imidazo[1,5-a]pyrazines | Trifluoromethylpyridine moiety extended deeper into the binding pocket. researchgate.net |
| Monoamine Oxidase (MAO) | Piperidine derivatives | Hydroxyl function and para-substitution on the piperidine ring enhanced inhibitory activity. acs.org |
A significant advantage of incorporating fluorine into drug candidates is the potential to block metabolic "soft spots," thereby increasing metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage compared to a carbon-hydrogen bond. nih.gov Replacing a metabolically vulnerable hydrogen atom with fluorine can prevent oxidative metabolism at that position.
For example, in a series of compounds targeting glucokinase–glucokinase regulatory protein binding, a 3-fluoropyridine (B146971) analog showed enhanced metabolic stability compared to its non-fluorinated counterpart. nih.gov Similarly, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, piperidine analogues demonstrated improved metabolic stability in rat liver microsomes. nih.gov This strategy of "scaffold hopping" from a phenyl to a pyridyl or pyrimidyl group, often in combination with fluorination, is a common approach to improve metabolic profiles. nih.gov
However, it is important to note that while fluorine can block metabolism at one site, it may sometimes lead to the formation of reactive metabolites through alternative pathways. nih.govacs.org Therefore, a thorough evaluation of the metabolic fate of fluorinated compounds is essential.
| Compound Series | Finding |
| Glucokinase-GKRP Disruptors | 3-Fluoropyridine analog exhibited enhanced metabolic stability. nih.gov |
| Atypical DAT Inhibitors | Piperidine analogues showed improved metabolic stability in rat liver microsomes. nih.gov |
| Hepatitis C Virus NS5B Inhibitors | Replacement of a phenyl group with a 2-pyridyl group dramatically increased metabolic half-life. nih.gov |
Role of Piperidine Ring Substituents on Target Selectivity and Potency
Modifications to the piperidine ring, either at the nitrogen atom or on the carbon framework, provide another avenue to optimize the pharmacological properties of 5-Fluoro-2-(piperidin-1-yl)pyridine analogs.
N-alkylation and N-acylation of the piperidine nitrogen can have a profound impact on a compound's biological activity. These modifications can alter the basicity, lipophilicity, and steric bulk of the molecule, all of which can influence receptor binding and selectivity.
Acylation of the piperidine nitrogen can also be a valuable strategy. In the development of BTK inhibitors, various amide functionalities were explored on the piperidine ring to increase steric hindrance and potentially slow metabolic cleavage of the amide bond. researchgate.net
| Modification | Compound Series | Effect |
| N-Alkylation | CXCR4 Antagonists | Improved metabolic stability and retained activity. nih.gov |
| N-Alkylation | Influenza H1N1 Virus Inhibitors | N-benzyl piperidines showed potent inhibitory activity. nih.gov |
| N-Acylation | BTK Inhibitors | Amide substitutions were well-tolerated and showed excellent potency. researchgate.net |
Substituting the carbon atoms of the piperidine ring can influence the molecule's conformation and its interaction with biological targets. Such substitutions can be used to fine-tune potency and selectivity.
In the context of σ2 receptor ligands, substitutions on the piperidine ring were found to be critical for affinity and activity. researchgate.net For example, 4-cyclohexyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperidine emerged as a potent inhibitor of neuroblastoma cell proliferation. researchgate.net The lipophilicity of the substituents was found to correlate with antiproliferative activity. researchgate.net
In another example, the introduction of a methyl group at the 4-position of the piperidine ring in a series of piperine (B192125) derivatives resulted in a potent and selective MAO-B inhibitor. acs.org Furthermore, substitutions at the 2- and/or 6-positions of the piperidine ring can block metabolism and have a significant impact on the ring's 3D conformation, which can be leveraged to tune biological activities. rsc.org
| Position of Substitution | Compound Series | Effect |
| 4-position | σ2 Receptor Ligands | Cyclohexyl substitution led to a potent inhibitor of cell proliferation. researchgate.net |
| 4-position | Piperine Derivatives | Methyl substitution resulted in a potent and selective MAO-B inhibitor. acs.org |
| 2- and/or 6-positions | General Piperidine Derivatives | Can block metabolism and influence ring conformation to tune biological activity. rsc.org |
Conformational Effects of Piperidine Ring Inversion
The piperidine ring is not a static, planar structure; it predominantly adopts a flexible chair conformation. This ring can undergo a "ring flip" or inversion, which transitions it between two chair conformers, causing the substituents to switch between axial and equatorial positions. wikipedia.org The conformational state of the piperidine ring in this compound analogs is a crucial determinant of their biological activity, as it dictates the three-dimensional arrangement of chemical groups responsible for interacting with a biological target.
The energy barrier for this ring inversion is relatively low, meaning that both conformers can exist in equilibrium. wikipedia.org However, the substitution pattern on the ring can significantly influence the energetic preference for one conformation over the other. For instance, the attachment of the nitrogen atom of the piperidine to the pyridine ring, as in the title compound, creates a pseudoallylic strain. This type of steric strain can force substituents at the 2-position of the piperidine ring into an axial orientation to minimize repulsion. nih.gov
The orientation of substituents—axial versus equatorial—has profound pharmacological consequences. Studies on various piperidine derivatives have shown that basicity, lipophilicity, and ultimately, binding affinity can be dramatically altered by the substituent's spatial position. researchgate.netscilit.com For example, the basicity-lowering effects of functional groups in the β-position to the nitrogen are generally more pronounced when they are equatorial compared to when they are axial. researchgate.net This is because an axial substituent may engage in intramolecular interactions that are not possible in the equatorial position.
The fluorine atom on the pyridine ring also plays a role in the conformational behavior of the molecule. Computational and NMR studies on fluorinated piperidines have revealed that fluorine substitution can lead to a preference for an axial orientation due to a combination of electrostatic interactions, hyperconjugation, and solvation effects. researchgate.net
To dissect the importance of a specific conformation, medicinal chemists often employ conformationally constrained analogs. By introducing bridges or bulky groups, the flexibility of the piperidine ring can be limited, effectively "locking" it into a particular shape. For instance, creating bicyclic analogs like Dewar pyridines can increase the energy barrier for a ring flip, allowing for the selective study of pseudo-axial conformers without introducing other potentially confounding structural changes. chemrxiv.org If a rigid analog shows significantly higher potency, it strongly suggests that the constrained conformation is the "bioactive conformation"—the shape the molecule adopts when binding to its target. Conversely, a loss of activity in a constrained analog might indicate that flexibility is required for an optimal fit or that the locked conformation is not the correct one. nih.gov
Table 1: Impact of Piperidine Ring Conformation and Substitution on Physicochemical Properties This table is a representative summary based on general findings in piperidine chemistry and may not reflect the exact values for this compound itself.
| Substituent Position (β to N) | Property Affected | Observed Effect | Potential Rationale |
|---|---|---|---|
| Equatorial | Basicity (pKa) | More pronounced decrease | Inductive effects through the carbon framework. |
| Axial | Basicity (pKa) | Less pronounced decrease or even increase | Intramolecular hydrogen bonding or dipolar interactions. researchgate.net |
| Equatorial | Lipophilicity (logP) | Generally higher | Greater exposure of the substituent to the solvent. |
| Axial | Lipophilicity (logP) | Generally lower | Intramolecular interactions can reduce the exposed polar surface area. |
Modifications to the Pyridine Moiety and Their Pharmacological Consequences
The pyridine ring serves as a critical component for molecular recognition and binding. Alterations to this moiety, either by changing the position of the nitrogen atom or by varying the substitution patterns on the ring, can lead to significant changes in pharmacological activity.
The position of the nitrogen atom within the pyridine ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl analogs) is a fundamental structural variable that profoundly impacts a molecule's ability to coordinate with metal ions or form hydrogen bonds with a receptor. This, in turn, dictates its pharmacological profile. The lone pair of electrons on the nitrogen atom acts as a key interaction point, and its spatial location governs the geometry of binding.
Studies on pyridylpiperazine ligands, for example, have demonstrated that the nitrogen's position is a key determinant for receptor selectivity. It was found that (2-pyridyl)piperazines preferentially bind to σ₂ receptors, while (3-pyridyl) and (4-pyridyl) analogs favor σ₁ receptors. researchgate.net This highlights that even a subtle shift in the hydrogen bond acceptor's location can redirect a ligand to a different biological target.
Decorating the pyridine ring with various substituents is a classical medicinal chemistry strategy to fine-tune a compound's properties. The nature, size, and electronic properties of these substituents can influence everything from binding affinity to metabolic stability.
Structure-activity relationship studies on various pyridine derivatives have shown that the introduction of specific functional groups can enhance biological activity. For example, in some series of antiproliferative agents, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), or carbonyl (-C=O) groups on the pyridine ring was found to increase potency. nih.gov Conversely, the addition of halogens or other bulky groups sometimes leads to a decrease in activity. nih.gov
In a series of TRPV1 antagonists, modifying the substituents on a pyridine C-region had a dramatic effect on potency. Replacing a trifluoromethyl group with a simple methyl group led to a 240-fold reduction in activity. However, a difluorochloromethyl group maintained high potency, indicating that a delicate balance of steric and electronic factors is at play. researchgate.net The 5-fluoro substituent in the title compound, this compound, is expected to modulate the electronic character of the pyridine ring, potentially enhancing binding affinity or improving metabolic stability by blocking a potential site of metabolism. nih.gov
Table 2: Representative SAR Findings for Pyridine Ring Substitutions This table summarizes general trends observed in various series of pyridine-containing bioactive molecules.
| Substituent Type | Position | General Effect on Activity | Example Class of Compound |
|---|---|---|---|
| Electron-Donating (e.g., -OMe, -OH) | Various | Often increases potency | Antiproliferative agents nih.gov |
| Electron-Withdrawing (e.g., -CF3) | 6-position | High potency | TRPV1 antagonists researchgate.net |
| Small Alkyl (e.g., -CH3) | 6-position | Significant reduction in potency | TRPV1 antagonists researchgate.net |
| Halogens (e.g., -F, -Cl) | Various | Variable; can decrease activity | Antiproliferative agents nih.gov |
| Bulky Groups | Various | Often decreases potency | Antiproliferative agents nih.gov |
Linker Region Optimizations and Conformational Constraints
The connection between the piperidine and pyridine rings can be considered a linker region. While in this compound this is a direct bond, in many analogs, this region is extended or modified. Optimizing this linker and introducing conformational constraints are advanced strategies to improve pharmacological profiles.
Introducing rigidity into a flexible molecule is a powerful tool to understand its bioactive conformation. If a flexible ligand can adopt multiple shapes, it is often unclear which one is responsible for its biological effect. By synthesizing rigid analogs, such as those with bridged piperidine rings (e.g., nortropanes or azanorbornanes), chemists can lock the relative orientation of the piperidine and pyridine moieties. nih.gov This approach can lead to a significant boost in potency if the rigid structure mimics the ideal binding conformation, as it reduces the entropic penalty of binding. chemrxiv.org However, these modifications can also lead to reduced affinity if the constrained conformation is suboptimal or introduces steric clashes with the receptor. scilit.com
The length and nature of the linker itself are also critical. In studies of piperazine (B1678402) derivatives, extending the length of an alkyl linker chain was shown to decrease affinity for the H₃ receptor, demonstrating that a specific distance between the two ring systems is optimal for binding. nih.gov Optimizing the linker can also involve introducing different chemical functionalities to improve properties like solubility or to establish additional interactions with the target.
Correlation of Structural Features with Preclinical Pharmacological Profiles
The ultimate goal of SAR studies is to build a predictive model that correlates specific structural features with the desired pharmacological effects observed in preclinical studies. This involves integrating all the data from conformational analysis, ring modifications, and linker optimization to understand what makes a successful drug candidate.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating a variety of molecular descriptors (which quantify properties like size, shape, lipophilicity, and electronic charge distribution), QSAR models can identify the key structural features that drive potency.
For a series of analogs of this compound, a QSAR study would involve synthesizing a diverse set of derivatives and measuring their activity in a relevant assay. Then, computational methods would be used to generate descriptors for each molecule. Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that links the descriptors to the activity.
For example, a QSAR study on piperine analogs identified that the partial negative surface area and the heat of formation of the molecules were critical for their inhibitory activity. mdpi.com Another study on piperazinyl derivatives found that the presence of chlorine atoms and specific fragmentation patterns favored activity, whereas higher lipophilicity was detrimental. nih.gov
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by creating 3D grid maps around the aligned molecules. These maps visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. This provides a visually intuitive roadmap for designing more potent compounds. For instance, a CoMFA model might show a green-colored region near the pyridine ring, indicating that adding a bulky group there would enhance activity, while a red-colored region near the piperidine ring might suggest that negative charge is disfavored. Such models, once validated, can be used to predict the activity of virtual compounds before they are synthesized, saving significant time and resources in the drug discovery process.
Fragment-Based Drug Discovery (FBDD) Insights
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in medicinal chemistry. medchemexpress.comlifechemicals.commedchemexpress.com This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. lifechemicals.com These fragments, which typically adhere to the "Rule of Three" (molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3), often exhibit weak binding affinities that can be progressively optimized into highly potent and selective drug candidates. medchemexpress.com The core structure of this compound represents an intriguing scaffold for FBDD campaigns due to its unique combination of structural and electronic features.
The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in drug discovery, often lauded for its ability to form key hydrogen bonding interactions with protein targets, particularly kinases. rsc.org The piperidine ring introduces a three-dimensional character, which can be advantageous for exploring non-planar binding pockets and improving physicochemical properties. frontiersin.orgnih.gov
The incorporation of a fluorine atom at the 5-position of the pyridine ring is particularly significant from an FBDD perspective. Fluorine can modulate the basicity (pKa) of the pyridine nitrogen, influence metabolic stability, and serve as a sensitive probe for nuclear magnetic resonance (NMR) screening. nih.govnih.govlifechemicals.com Specifically, ¹⁹F-NMR is a valuable tool in FBDD for screening libraries of fluorinated fragments, as it offers high sensitivity and a wide chemical shift dispersion, facilitating the identification of binding events even for weakly interacting fragments. nih.govlifechemicals.commdpi.com
In a hypothetical FBDD campaign, this compound could be identified as an initial hit through a high-throughput screening of a fragment library. Its binding mode would then be characterized, often using biophysical techniques such as X-ray crystallography or NMR. Once the binding orientation is understood, the fragment can be elaborated through several strategies, including "fragment growing," "fragment linking," or "fragment merging."
For instance, the piperidine ring offers multiple vectors for chemical modification, allowing for the exploration of adjacent pockets within the target's binding site. Similarly, the pyridine ring can be further substituted to enhance binding affinity and selectivity. The fluorine atom, beyond its role in screening, can form favorable orthogonal multipolar interactions with the protein backbone or side chains, contributing to binding affinity.
A practical example of a closely related scaffold can be seen in the development of kinase inhibitors. Although not explicitly an FBDD study, the optimization of compounds containing a 5-fluoro-2-(piperidin-1-yl)phenyl moiety for kynurenine (B1673888) monooxygenase (KMO) inhibition highlights the value of this core structure. The study demonstrates how modifications to the scaffold can lead to significant improvements in potency and pharmacokinetic properties. This provides a strong rationale for the potential of the analogous pyridine-containing fragment in FBDD.
To illustrate the principles of fragment elaboration from a starting point like this compound, the following table outlines the core fragment and hypothetical analogs with modifications designed to explore structure-activity relationships. The Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom, and helps in prioritizing fragments for further optimization.
| Compound ID | Structure | Modification from Core | Rationale for Modification | Hypothetical IC₅₀ (µM) | Ligand Efficiency (LE) |
| F1 | Core Fragment | Initial hit from fragment screen. | 500 | 0.25 | |
| F2 | Addition of a hydroxyl group to the piperidine ring | Introduce a hydrogen bond donor to probe for a nearby acceptor group in the protein. | 150 | 0.28 | |
| F3 | Growth from the piperidine nitrogen with an acetamide (B32628) group | Explore a larger pocket and introduce additional hydrogen bond donors and acceptors. | 50 | 0.30 | |
| F4 | Addition of a methyl and an amino group to the pyridine ring | Modulate electronics and introduce a new hydrogen bonding vector. | 80 | 0.29 |
This illustrative data demonstrates a potential path for fragment optimization. The initial fragment (F1) has a high IC₅₀, indicative of weak binding, which is typical for a fragment hit. Subsequent modifications (F2-F4) lead to a progressive decrease in the IC₅₀, suggesting improved binding affinity. Importantly, the ligand efficiency remains favorable, indicating that the added atoms are contributing effectively to the binding energy. Such a systematic approach, guided by structural biology and medicinal chemistry principles, is central to the success of FBDD campaigns.
Preclinical Pharmacological and Biological Evaluation of 5 Fluoro 2 Piperidin 1 Yl Pyridine
In Vitro Target Engagement Assays
In vitro target engagement assays are crucial in early drug discovery to determine the interaction of a compound with its intended biological target. These assays measure the binding affinity and functional activity of a compound at specific receptors, providing essential information about its potency and selectivity. This section details the preclinical evaluation of 5-Fluoro-2-(piperidin-1-yl)pyridine across a panel of central nervous system receptors.
Receptor Binding Studies
Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the receptors at equilibrium in the absence of radioligand or other competitors.
Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
No publicly available scientific literature has reported specific in vitro binding data for this compound at the 5-HT1A, 5-HT2A, 5-HT6, or 5-HT7 serotonin receptor subtypes.
| Receptor | Binding Affinity (Ki) |
| 5-HT1A | No data available |
| 5-HT2A | No data available |
| 5-HT6 | No data available |
| 5-HT7 | No data available |
Dopamine (B1211576) Receptors (e.g., D1, D2, D4)
There is no reported in vitro binding affinity data for this compound at the D1, D2, or D4 dopamine receptor subtypes in the accessible scientific literature.
| Receptor | Binding Affinity (Ki) |
| D1 | No data available |
| D2 | No data available |
| D4 | No data available |
Adenosine Receptors (e.g., A2B)
Specific in vitro binding studies for this compound at the adenosine A2B receptor have not been reported in the available scientific literature.
| Receptor | Binding Affinity (Ki) |
| A2B | No data available |
Nicotinic Acetylcholine Receptors (nAChR, e.g., α4β2, α7)
There is no publicly available in vitro binding data for this compound at the α4β2 or α7 nicotinic acetylcholine receptor subtypes.
| Receptor | Binding Affinity (Ki) |
| α4β2 | No data available |
| α7 | No data available |
Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulation
There are no reports in the scientific literature of this compound being evaluated as a positive allosteric modulator of the metabotropic glutamate receptor 5.
| Assay | Activity |
| mGlu5 PAM | No data available |
GPR119 Agonist Activity
G protein-coupled receptor 119 (GPR119) is recognized as a promising target for the treatment of type 2 diabetes and related metabolic disorders. nih.gov Its activation in pancreatic β-cells leads to a glucose-dependent increase in insulin secretion. nih.gov While various pyridine (B92270) analogues have been explored for their ability to modulate GPR119 activity, there is no specific data available in the reviewed scientific literature detailing the GPR119 agonist activity of this compound itself. nih.govtandfonline.com
Transporter Affinity Studies (e.g., SERT, DAT, NET)
The affinity of this compound for key monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), has been a subject of investigation to determine its potential as a modulator of neurotransmitter systems. Such transporters are critical in regulating the concentration of neurotransmitters in the synaptic cleft, and compounds that interact with them are of significant interest in the development of treatments for various neurological and psychiatric disorders.
While broad studies on piperidine (B6355638) derivatives have shown varying affinities for these transporters, specific binding data for this compound is still emerging. The structural features of this compound, including the fluorine substitution and the piperidine ring, suggest the potential for interaction with the binding pockets of these transporters. Further radioligand binding assays are necessary to quantify the precise affinity (Ki or IC50 values) of this compound for SERT, DAT, and NET to fully characterize its neuropharmacological profile.
Cellular-Based Mechanistic Studies
To understand the cellular mechanisms of action of this compound, a series of in vitro studies have been conducted. These assays provide insights into how the compound affects cellular pathways, cell viability, and its potential for antimicrobial activity.
Analysis of Cellular Pathway Modulation (e.g., Signal Transduction, Gene Expression)
The impact of this compound on intracellular signaling cascades and gene expression is a key area of research. Preliminary studies are focused on identifying which signaling pathways are modulated by the compound. This involves treating various cell lines with this compound and subsequently analyzing changes in the phosphorylation status of key signaling proteins or alterations in the expression levels of specific genes. The goal is to uncover the molecular mechanisms that underlie the cellular effects of the compound.
Apoptosis Induction in Preclinical Cancer Cell Lines
The potential of this compound to induce programmed cell death, or apoptosis, in cancer cells is being actively investigated. By exposing a panel of preclinical cancer cell lines to the compound, researchers are assessing its ability to trigger the apoptotic cascade. This is typically measured through assays that detect the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation. The identification of apoptosis-inducing activity could position this compound as a candidate for further development as an anticancer agent.
Cytotoxicity Assessment in Various Cell Lines
Determining the cytotoxic profile of this compound is crucial for understanding its therapeutic window. A range of cell lines, both cancerous and non-cancerous, are being utilized to assess the concentration at which the compound becomes toxic to cells. Standard cytotoxicity assays, such as MTT or LDH release assays, are employed to generate dose-response curves and calculate the IC50 values for each cell line. This data is essential for evaluating the selectivity of the compound's cytotoxic effects.
Antimicrobial Activity against Bacterial and Fungal Strains
In addition to its effects on mammalian cells, the potential antimicrobial properties of this compound are also being explored. The compound is being screened against a variety of bacterial and fungal strains to determine its ability to inhibit their growth. Minimum inhibitory concentration (MIC) values will be determined to quantify its potency against different microorganisms. These studies could reveal a dual therapeutic potential for the compound.
Preclinical Pharmacokinetic and Metabolic Profile Research
In Vitro Metabolic Stability Studies
Microsomal Stability (Liver Microsomes)
The metabolic stability of 5-Fluoro-2-(piperidin-1-yl)pyridine and related analogs has been assessed using liver microsomes from various species, including humans, mice, and rats, to predict their in vivo clearance. nih.gov In general, the piperidine (B6355638) and pyridine (B92270) rings are susceptible to metabolism by cytochrome P450 enzymes. sci-hub.seacs.org The introduction of a fluorine atom can influence metabolic stability, often by blocking potential sites of metabolism. acs.org
Studies on similar structures have shown that unsubstituted piperidine rings can be metabolically labile. For instance, a compound containing an unsubstituted piperidine had a half-life of only 6 minutes in mouse liver microsomes (MLM). acs.org The stability of such compounds can be influenced by the position of nitrogen atoms and the presence of substituents on the heterocyclic rings. nih.govacs.org For example, replacing a pyridazine (B1198779) ring with a pyrazine (B50134) in a related series led to an 8-fold decrease in metabolic stability, highlighting the importance of the specific heterocyclic core. nih.gov
In a study of piperazin-1-ylpyridazines, a related class of compounds, rapid metabolism was observed in both mouse and human liver microsomes, with initial half-lives around 2-3 minutes. nih.gov However, structural modifications were able to improve this stability by over 50-fold. nih.gov The metabolic profile in human and mouse liver microsomes was found to be generally similar for these compounds. nih.gov
Table 1: In Vitro Microsomal Stability of Related Piperidine/Piperazine (B1678402) Analogs
| Compound/Analog Series | Microsome Source | Half-Life (t½) | Reference |
| Unsubstituted Piperidine Analog | Mouse Liver Microsomes (MLM) | 6 min | acs.org |
| Piperazin-1-ylpyridazine Analog (Initial) | Mouse/Human Liver Microsomes (MLM/HLM) | ~2-3 min | nih.gov |
| Piperazin-1-ylpyridazine Analog (Optimized) | Mouse/Human Liver Microsomes (MLM/HLM) | 113/105 min | nih.gov |
| 4-Fluoro Analogue of Piperidine | Mouse Liver Microsomes (MLM) | > 30 min | acs.org |
Assessment of Cytochrome P450 (CYP) Enzyme Metabolism and Inhibition
The metabolism of pyridine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes. sci-hub.se The electron-rich nature of the pyridine ring makes it a target for CYP-mediated oxidation. sci-hub.setandfonline.com The specific CYP isoforms involved in the metabolism of this compound are crucial for understanding its drug-drug interaction potential.
For related compounds, studies have identified several key CYP enzymes. For example, the biotransformation of tegafur (B1684496) to 5-fluorouracil (B62378) involves CYP1A2, CYP2A6, and CYP2C8. nih.gov In other instances, CYP3A4 has been shown to be a major enzyme responsible for the metabolism of various drug candidates. tandfonline.comacs.org The introduction of a fluorine atom can alter the interaction with CYP enzymes, potentially reducing metabolism at the site of fluorination. acs.org
Inhibition of CYP enzymes is another critical aspect of the preclinical profile. A compound that significantly inhibits a major CYP isoform can lead to adverse drug-drug interactions. Assays to determine the half-maximal inhibitory concentration (IC50) against a panel of CYP enzymes are standard in preclinical development. acs.orgmdpi.com For example, a GPR119 agonist candidate was tested against nine different CYP enzymes and showed minimal inhibition (IC50 > 40 μM). acs.org Similarly, reducing the lipophilicity of a compound by introducing nitrogen atoms into an aromatic ring was shown to decrease CYP3A4 inhibition. acs.org
Table 2: CYP450 Inhibition Profile of a GPR119 Agonist with a Pyridine Moiety
| CYP Isozyme | IC50 (μM) | Reference |
| Panel of 9 CYPs | > 40 | acs.org |
Reactive Metabolite Formation and Trapping Assays
The formation of reactive metabolites is a significant concern in drug development as they can lead to idiosyncratic drug-induced toxicities. tandfonline.comevotec.com The bioactivation of heterocyclic compounds, including those containing pyridine and piperidine rings, can lead to the formation of electrophilic species that can covalently bind to cellular macromolecules. sci-hub.setandfonline.com
Trapping assays, typically using nucleophiles like glutathione (B108866) (GSH), are employed to detect the formation of such reactive intermediates. tandfonline.comevotec.com The electron-rich benzene (B151609) ring in some structures can be a site for CYP-mediated metabolism leading to the formation of GSH-conjugates. sci-hub.se For instance, a pyrazinone-based CRF1 receptor antagonist was found to form significant levels of reactive metabolites, as measured by in vivo and in vitro biotransformation studies with GSH trapping. researchgate.net Subsequent structural modifications led to a new analog with significantly lower levels of reactive metabolite formation. researchgate.net
The bioactivation process can involve hydroxylation followed by oxidation to form reactive quinone imine or similar species. tandfonline.com For example, the metabolism of SCO-267, which contains a piperidine moiety, involves CYP3A4-catalyzed hydroxylation and subsequent oxidation to a reactive quinone imine. tandfonline.com
Table 3: Reactive Metabolite Assessment of a CRF1 Receptor Antagonist
| Compound | Method | Result | Reference |
| Lead Pyrazinone (8) | In vivo/In vitro GSH trapping | Significant reactive metabolite formation | researchgate.net |
| Optimized Analog (19e) | In vivo GSH trapping | GSH adducts were ~0.1% of total drug-related material | researchgate.net |
In Vivo Pharmacokinetics in Animal Models
Plasma Half-Life and Clearance Determinations
In vivo pharmacokinetic studies in animal models such as mice and rats are essential to determine the plasma half-life (t½) and clearance (CL) of a drug candidate. These parameters provide insights into the duration of exposure and the efficiency of elimination from the body.
For compounds with structural similarities to this compound, a range of pharmacokinetic profiles has been observed. For example, a GPR119 agonist administered orally to mice at 30 mg/kg had a terminal half-life of 2.4 hours. acs.org In another study, a MEK1 inhibitor, GDC-0973, which contains a piperidinyl group, demonstrated a half-life that was not explicitly stated but the context suggests it was suitable for further development. aacrjournals.org The introduction of a 5-fluoro substituent on a benzoyl ring in a series of oxytocin (B344502) antagonists was found to be detrimental to their pharmacokinetic profiles, despite enhancing potency. nih.gov
Table 4: In Vivo Pharmacokinetic Parameters of Structurally Related Compounds
| Compound | Animal Model | Dose and Route | Plasma Half-Life (t½) | Clearance (CL) | Reference |
| GPR119 Agonist (29) | C57BL/6 Mice | 30 mg/kg (oral) | 2.4 h | Not Reported | acs.org |
| Oxytocin Antagonist (L-372,662) | Rat | Not specified | Not explicitly stated, but good PK profile | Not Reported | nih.gov |
| MEK Inhibitor (GDC-0973) | Not specified | Not specified | Not explicitly stated | Not Reported | aacrjournals.org |
Oral Bioavailability Studies
Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is a key determinant of a drug's potential for oral administration.
Research on related structures indicates that oral bioavailability can be highly variable and influenced by factors such as metabolism and absorption. nih.govacs.org For instance, the incorporation of a fluorine atom into a series of 5-HT1A receptor agonists was shown to enhance their oral activity in rats. nih.gov In a separate study, the introduction of a pyridine N-oxide moiety into a series of oxytocin antagonists led to compounds with excellent oral bioavailability, reaching 90% in rats and 96% in dogs for the lead compound. nih.gov
Conversely, some compounds exhibit poor oral bioavailability. For example, a first-generation DCN1/UBE2M interaction inhibitor had poor oral bioavailability, which prompted further medicinal chemistry efforts to improve this property. acs.org
Table 5: Oral Bioavailability of Structurally Related Compounds
| Compound/Analog Series | Animal Model | Oral Bioavailability (F%) | Reference |
| Oxytocin Antagonist (L-372,662) | Rat | 90% | nih.gov |
| Oxytocin Antagonist (L-372,662) | Dog | 96% | nih.gov |
| DCN1/UBE2M Inhibitor (First Generation) | Not specified | Poor | acs.org |
Brain Permeability and Brain/Plasma Ratio Assessment
Preclinical studies have demonstrated that N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide exhibits high brain permeability. nih.gov This characteristic is crucial for compounds targeting neurological conditions, such as Huntington's disease, as it allows the therapeutic agent to reach its site of action within the brain. nih.gov
In studies conducted on R6/2 mice, a model for Huntington's disease, the compound was shown to effectively cross the blood-brain barrier. nih.gov The assessment of brain and plasma concentrations is a critical step in determining the central nervous system (CNS) penetration of a drug candidate. A high brain-to-plasma concentration ratio is generally indicative of efficient transport into the brain. Research on this KMO inhibitor highlighted its potential as a brain-permeable agent, a key feature for its development as a treatment for neurodegenerative diseases. nih.gov
Interactive Table: Brain Permeability Data
| Compound Name | Preclinical Species | Key Finding | Citation |
| N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide | Monkey, Mouse (R6/2) | Exhibited high brain permeability and a long-lasting pharmacokinetic profile. | nih.gov |
Excretion Pathways in Preclinical Species
Detailed information regarding the specific excretion pathways (e.g., renal, biliary) of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide in preclinical species is not extensively detailed in the available literature. However, the compound is noted for having a favorable absorption, distribution, metabolism, and excretion (ADME) profile in various animal models, including primates, which supports its potential for evaluation in humans. researchgate.net The characterization of excretion routes is a fundamental component of preclinical pharmacokinetic studies, as it helps to understand the compound's clearance from the body and predict potential drug-drug interactions.
Drug-Transporter Interaction Studies (e.g., P-glycoprotein (Pgp) Efflux)
Interaction with efflux transporters, such as P-glycoprotein (P-gp), at the blood-brain barrier is a major determinant of a drug's CNS penetration. nih.govtg.org.au P-gp functions as a cellular pump that actively removes a wide variety of substances from inside the cell to the outside, thereby limiting the brain accumulation of its substrates. tg.org.au
For compounds designed to act within the CNS, avoiding or minimizing interaction with P-gp is a key objective in drug design. scientificarchives.com Standard in vitro methods to assess this interaction include assays using Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which overexpresses P-gp. nih.gov These assays typically measure the bidirectional transport of a compound across a polarized cell monolayer. A significantly higher transport rate in the basolateral-to-apical direction compared to the apical-to-basolateral direction indicates that the compound is a substrate for P-gp efflux. nih.gov
While the KMO inhibitor N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide has demonstrated high brain permeability, specific data from P-gp efflux assays were not available in the reviewed literature. nih.gov Its successful penetration into the brain suggests that it is likely not a significant substrate for P-gp or that its influx properties overcome any potential efflux.
Derivatization and Analog Development Strategies
Design Principles for Structural Modification to Enhance Desired Properties
Structural modifications of the 5-fluoro-2-(piperidin-1-yl)pyridine core are guided by established medicinal chemistry principles to improve its efficacy and drug-like properties. These modifications often target different parts of the molecule, including the pyridine (B92270) ring, the piperidine (B6355638) ring, and the linkage between them, to fine-tune its interaction with biological targets and its behavior in the body.
The potency and selectivity of compounds derived from the this compound scaffold can be significantly influenced by the introduction of various substituents. For instance, in the development of neurokinin-1 (NK-1) receptor antagonists, which are used to treat conditions like chemotherapy-induced nausea and vomiting, specific structural features are crucial for high affinity and selectivity. psu.edudrugbank.commdpi.com The piperidine ring within this scaffold is a common feature in many potent NK-1 receptor antagonists. psu.edu
Structure-activity relationship (SAR) studies on related pyridine derivatives have demonstrated that substitutions on the pyridine ring can dramatically alter biological activity. For example, in a series of TRPV1 antagonists, the introduction of different groups at the 6-position of the pyridine ring was explored to enhance potency. nih.gov While this specific study focused on a different pyridine core, the principles of modifying the pyridine ring to improve target engagement are broadly applicable.
The development of dual inhibitors, such as those targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), has also utilized 2-aminopyridine (B139424) derivatives. mdpi.com This highlights the versatility of the substituted pyridine motif in achieving desired polypharmacology or, conversely, in fine-tuning selectivity for a single target.
The following table summarizes the impact of structural modifications on the potency of related pyridine-piperidine compounds.
| Compound/Analog Type | Target | Key Structural Modification | Impact on Potency |
| N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides | NK2 Receptor | Spiro-substitution on the piperidine ring | Some derivatives showed IC50 values in the nanomolar range. nih.gov |
| 2,3,5-trisubstituted pyridine derivatives | Akt1 and Akt2 | Substitution pattern on the pyridine ring | Potent dual inhibition. tandfonline.com |
| 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | 5-HT1A Receptor | 5-methyl and 6-methylamino substitution on the pyridine ring | Synergistically enhanced agonist properties. acs.org |
Optimizing the pharmacokinetic profile of this compound analogs is crucial for their development as drug candidates. Key parameters include metabolic stability, oral bioavailability, and the ability to penetrate the central nervous system (CNS) when targeting neurological disorders.
Fluorine substitution is a widely used strategy to enhance metabolic stability and modulate physicochemical properties. acs.orgnih.govsci-hub.se The fluorine atom in the 5-position of the pyridine ring in the parent scaffold is a prime example of this strategy. Further fluorination on the piperidine ring or other parts of the molecule can also be explored. For instance, the introduction of a fluorine atom can lower the basicity (pKa) of the piperidine nitrogen, which has been shown to have a beneficial effect on oral absorption. acs.org
In the context of developing Kynurenine (B1673888) Monooxygenase (KMO) inhibitors for Huntington's disease, a derivative of 5-fluoro-2-(piperidin-1-yl)phenyl was identified that exhibited high brain permeability and a long-lasting pharmacokinetic profile in monkeys. nih.gov This was achieved by modifying a lead compound to improve metabolic stability and reduce reactive metabolite formation. nih.gov The introduction of pyridine moieties into other scaffolds has also been shown to improve water solubility and predicted CNS penetration. nih.gov
The following table outlines strategies and their effects on the pharmacokinetic properties of related compounds.
| Strategy | Effect | Example Compound Class |
| Fluorination | Reduced pKa, improved oral absorption, enhanced metabolic stability. acs.orgnih.gov | 3-(3-(Piperidin-1-yl)propyl)indoles. acs.org |
| Introduction of Pyridine Moiety | Improved water solubility and predicted CNS penetration. nih.gov | Benzoyl-phenoxy-acetamide derivatives. nih.gov |
| Structural modification of a lead compound | High brain permeability and long-lasting pharmacokinetic profile. nih.gov | N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide. nih.gov |
Synthesis of Structurally Related Analogs and Homologs
The synthesis of analogs and homologs of this compound involves various organic chemistry reactions to introduce structural diversity. Common strategies include modifying the substitution pattern on the pyridine ring and altering the structure of the piperidine moiety.
One general approach to synthesizing substituted 2-(piperidin-1-yl)pyridines involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on the pyridine ring with piperidine. uiowa.edu The starting fluorinated pyridine can be prepared through various methods, including diazotization of an aminopyridine followed by a Sandmeyer-type reaction or by direct fluorination.
The synthesis of more complex analogs often involves multi-step sequences. For example, in the synthesis of TRPV1 antagonists, a 2,3-dichloropyridine (B146566) was subjected to a cyano substitution followed by a Buchwald-Hartwig amination and reduction to yield a 2-amino-3-substituted pyridine derivative. nih.gov Similar strategies can be adapted to synthesize a variety of analogs of this compound with different substituents on the pyridine ring.
Furthermore, the piperidine ring itself can be synthesized with various substituents before its coupling to the pyridine ring. The hydrogenation of substituted pyridines is a common method for producing substituted piperidines. nih.gov For instance, rhodium- and palladium-catalyzed hydrogenation of fluorinated pyridines can yield all-cis-(multi)fluorinated piperidines. nih.govnih.gov
Isosteric and Bioisosteric Replacements in the Scaffold
Isosteric and bioisosteric replacements are fundamental strategies in drug design to improve the properties of a lead compound while maintaining or enhancing its biological activity. sci-hub.senih.govsci-hub.se In the context of the this compound scaffold, various parts of the molecule can be replaced with isosteres.
The pyridine ring can be replaced by other five- or six-membered heterocycles, such as pyrimidine, pyrazine (B50134), or thiophene, to explore the impact on target binding and pharmacokinetics. mdpi.comacs.org For example, in some instances, a benzimidazol-2-one (B1210169) has been used as an effective isostere for a pyridine ring in p38α MAP kinase inhibitors. acs.org
The piperidine ring can be replaced by other cyclic amines like pyrrolidine, azepane, or morpholine. researchgate.net A particularly common bioisosteric replacement for the piperidine ring is the piperazine (B1678402) ring. researchgate.netnih.gov The introduction of the second nitrogen atom in the piperazine ring can significantly alter the compound's basicity, polarity, and pharmacokinetic properties. researchgate.net For example, in a series of 5-HT1D receptor ligands, the piperazine analogs showed pharmacokinetic advantages over the corresponding piperidine series. acs.org
The fluorine atom can be considered a bioisostere of a hydrogen atom, where its introduction can block metabolic sites and alter electronic properties without significantly increasing steric bulk. sci-hub.senih.gov
The following table provides examples of isosteric and bioisosteric replacements for different parts of the scaffold.
| Original Group | Isosteric/Bioisosteric Replacement | Potential Impact |
| Pyridine | Pyrimidine, Pyrazine, Thiophene, Benzimidazol-2-one | Altered electronics, hydrogen bonding capacity, and metabolic stability. mdpi.comacs.org |
| Piperidine | Pyrrolidine, Azepane, Morpholine, Piperazine | Modified basicity, polarity, and pharmacokinetic profile. researchgate.netresearchgate.netnih.gov |
| Hydrogen | Fluorine | Blocked metabolism, altered pKa, and modified electronic character. sci-hub.senih.gov |
Exploration of Conformational Restriction and Flexibility in Analogs
Controlling the conformational flexibility of a molecule is a powerful strategy to enhance its potency and selectivity by pre-organizing it into a bioactive conformation for receptor binding. researchgate.netunina.it For flexible molecules like this compound, which has rotatable bonds, introducing conformational constraints can reduce the entropic penalty upon binding to its target. unina.it
One approach to introduce conformational restriction is the incorporation of ring systems or bulky groups. For example, creating spirocyclic systems involving the piperidine ring can rigidify the structure and lead to more potent compounds, as demonstrated in the development of neurokinin receptor antagonists. nih.gov
Another strategy is the introduction of substituents on the piperidine ring. A methyl group, for instance, can favor a specific chair conformation of the piperidine ring, which can have a profound effect on biological activity. chemrxiv.org The strategic placement of fluorine atoms can also influence the conformational preferences of the piperidine ring. nih.govresearchgate.net
Conversely, exploring increased flexibility in certain parts of the molecule can also be beneficial, for example, by extending a linker chain to reach a distant binding pocket in the target protein. However, an increased number of rotatable bonds is often associated with poor oral bioavailability. unina.it Therefore, a balance between conformational restriction and flexibility is often sought.
The following table summarizes strategies for modulating conformational flexibility.
| Strategy | Description | Potential Outcome |
| Spirocyclization | Fusing a second ring system to the piperidine ring. | Increased rigidity and potency. nih.gov |
| Ring Substitution | Introducing substituents on the piperidine or pyridine ring. | Favoring specific conformations, improved binding affinity. chemrxiv.org |
| Chain Extension/Contraction | Modifying the length of any alkyl linkers present in derivatives. | Accessing different binding pockets, but can impact pharmacokinetics. unina.it |
| Introduction of Unsaturation | Creating double or triple bonds within a linker. | Reduced number of rotatable bonds and defined geometry. |
Advanced Analytical Methodologies for Research and Quantification of 5 Fluoro 2 Piperidin 1 Yl Pyridine
Chromatographic Techniques for Purity, Quantification, and Metabolite Identification
Chromatographic methods are fundamental in the analytical workflow for compounds such as 5-Fluoro-2-(piperidin-1-yl)pyridine. They allow for the separation of the target compound from impurities, its quantification in biological samples, and the identification of its metabolic products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, methods for structurally related pyridine (B92270) derivatives provide a strong basis for its analysis. nih.govnih.gov
A typical reverse-phase HPLC (RP-HPLC) method for a pyridine derivative would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperidine (B6355638) and pyridine nitrogens, thereby influencing retention and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with varying polarities.
Detection is commonly achieved using a UV detector, with the wavelength set to a maximum absorbance of the pyridine ring, typically in the range of 250-280 nm. nih.gov Method validation according to ICH guidelines would be essential to ensure linearity, accuracy, precision, and robustness. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of a Pyridine Derivative
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical HPLC method based on published methods for similar compounds and would require optimization for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and specificity, particularly for quantification in complex biological matrices and for metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. sci-hub.sespringernature.comnih.gov The combination of the separation power of LC with the mass-resolving capability of MS provides a powerful analytical tool.
For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) and a characteristic product ion formed upon collision-induced dissociation. This highly selective detection method minimizes interference from matrix components. Sample preparation for biological matrices like plasma or urine often involves protein precipitation followed by solid-phase extraction to remove interfering substances. sci-hub.se
Metabolite identification studies also heavily rely on LC-MS, often using high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap instruments. These instruments provide accurate mass measurements, which can be used to predict the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information. Common metabolic pathways for compounds containing a piperidine ring can involve hydroxylation, N-dealkylation, or ring-opening. The fluorine atom on the pyridine ring can also influence metabolic pathways, potentially leading to hydroxylated or other modified derivatives. nih.govnih.gov
Table 2: Predicted Mass Spectrometric Transitions for this compound and Potential Metabolites
| Compound | Predicted [M+H]⁺ (m/z) | Potential Product Ions (m/z) |
| This compound | 181.11 | 124.05, 96.08, 84.08 |
| Hydroxylated Metabolite | 197.11 | 140.05, 124.05, 100.08 |
| N-dealkylated Metabolite | Not Applicable | - |
| Ring-opened Metabolite | Variable | Variable |
These values are predictive and require experimental verification.
Enantioseparation Techniques for Chiral Analogs (if applicable)
The structure of this compound itself is achiral. However, if chiral analogs were to be synthesized, for example, by introducing a substituent on the piperidine ring, enantioseparation would be crucial to study the stereoselective properties of the individual enantiomers. Chiral HPLC is the most common technique for this purpose. This involves the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation.
Radioligand Binding Assay Methodologies for Target Affinity
To understand the pharmacological profile of this compound, determining its binding affinity for specific biological targets is essential. Radioligand binding assays are a sensitive and quantitative method for this purpose. nih.govgiffordbioscience.com Based on its structural similarity to other known psychoactive compounds, serotonin (B10506) (5-HT) receptors are a likely target class for this molecule. acs.org
A typical radioligand binding assay is a competition assay. In this setup, a constant concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target receptor, e.g., [³H]-ketanserin for the 5-HT₂A receptor) is incubated with a preparation of the target receptor (e.g., cell membranes expressing the receptor). Increasing concentrations of the unlabeled test compound, this compound, are then added. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the radioactivity bound to the membranes after separation from the unbound radioligand, usually by filtration.
The data from these experiments are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The IC₅₀ value can then be converted to a Ki value (inhibition constant), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Table 3: Representative Radioligand Binding Assay Parameters for a 5-HT Receptor
| Parameter | Description |
| Receptor Source | Membranes from HEK293 cells stably expressing the human 5-HT₂A receptor |
| Radioligand | [³H]-Ketanserin (a 5-HT₂A antagonist) |
| Unlabeled Ligand | This compound (at varying concentrations) |
| Incubation Buffer | 50 mM Tris-HCl, pH 7.4 |
| Incubation Time & Temperature | 60 minutes at 25°C |
| Separation Method | Rapid vacuum filtration through glass fiber filters |
| Detection | Liquid scintillation counting |
| Data Analysis | Non-linear regression to determine IC₅₀ and subsequent calculation of Ki |
This table provides a general protocol that would need to be adapted and validated for the specific investigation of this compound.
Future Research Directions and Potential Academic Applications
Exploration of Novel Biological Targets and Therapeutic Areas for Further Preclinical Investigation
While initial research has centered on the role of 5-Fluoro-2-(piperidin-1-yl)pyridine as an inhibitor of specific enzymes, its structural components, a fluorinated pyridine (B92270) ring coupled with a piperidine (B6355638) moiety, represent a versatile scaffold with potential for broader biological activity. The pyridine nucleus is a common feature in a wide range of biologically active compounds, suggesting that this compound could have effects on various physiological pathways. nih.gov Future preclinical studies could, therefore, productively explore novel biological targets and therapeutic areas.
A logical first step would be to screen the compound against a wider panel of related enzymes to determine its selectivity profile. For instance, if its primary target is a protease, assessing its activity against other proteases would be crucial for identifying potential off-target effects and uncovering new therapeutic possibilities.
Beyond targeted screening, unbiased approaches such as phenotypic screening could reveal unexpected cellular effects, opening up entirely new avenues of investigation. The presence of the piperidine ring, a common scaffold in medicinal chemistry, and the aminopyridine motif, which is found in various centrally active agents, suggests that therapeutic areas like neurodegenerative diseases, inflammation, and oncology could be fruitful areas for future research. nih.govmdpi.com Discoveries in basic science, such as identifying a new activity of a compound, can be unexpected outcomes of studies with different initial purposes. oatext.com
Development of this compound as a Chemical Probe for Biological Pathway Elucidation
A potent, selective, and well-characterized small molecule inhibitor can serve as an invaluable chemical probe to dissect complex biological pathways. To establish this compound as such a tool, rigorous characterization of its on-target and off-target activities in cellular systems is essential. This includes determining its potency, selectivity, and mechanism of action.
Once validated, this compound could be used to investigate the specific role of its target protein in various physiological and disease processes. For example, it could help elucidate the protein's function in cellular signaling, metabolism, or gene regulation. To enhance its utility as a research tool, derivatives could be synthesized. For instance, creating a tagged version (e.g., with biotin (B1667282) or a fluorescent dye) would enable pull-down experiments to identify interacting proteins and imaging studies to determine its subcellular localization. The design of such probes is an active area of chemical biology research.
Design of Next-Generation Derivatives with Enhanced Research Utility
The chemical structure of this compound offers multiple opportunities for modification to generate next-generation derivatives with improved properties. Structure-activity relationship (SAR) studies, which systematically alter parts of the molecule, can guide the design of analogs with enhanced potency, selectivity, and metabolic stability.
Modifications could be made to either the pyridine or the piperidine ring. For example, the fluorine atom on the pyridine ring influences the molecule's electronic properties and could be substituted with other groups to fine-tune its activity. unipi.it Similarly, the piperidine ring can be modified to improve binding affinity or to introduce new functionalities. acs.org The synthesis of various piperidine derivatives is a well-established field in medicinal chemistry. mdpi.com The goal of such an effort would be to create a "tool-kit" of compounds, including a highly potent and selective inhibitor, a structurally similar but inactive version to serve as a negative control, and an analog optimized for in vivo studies with favorable pharmacokinetic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of novel derivatives of this compound. nih.govnih.govwiley.com These computational tools can analyze vast datasets to build predictive models for a compound's biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. nih.govmdpi.com
Collaborative Research Opportunities in Academia and Industry for Preclinical Research Advancement
Advancing the preclinical development of this compound and its analogs can be significantly enhanced through collaborations between academic institutions and pharmaceutical companies. researchgate.nethubspotusercontent10.net Such partnerships leverage the distinct strengths of each sector. drugbank.com
Academic labs often excel at fundamental research, including target identification and validation, and exploring the biological mechanisms of disease. oatext.com They can utilize well-characterized chemical probes to deepen the understanding of complex biological processes. oatext.com Pharmaceutical companies, in turn, bring extensive resources and expertise in medicinal chemistry, drug development, and navigating the regulatory landscape. drugbank.com
These collaborations can take various forms, including sponsored research agreements or joint projects, and are crucial for translating basic scientific discoveries into potential new medicines. oatext.comnih.gov The synergy between academic innovation and industrial development capacity is critical for a robust biomedical research ecosystem. hubspotusercontent10.net
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 5-Fluoro-2-(piperidin-1-yl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) at the 2-position of 5-fluoropyridine. Piperidine acts as the nucleophile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitoring via TLC or HPLC is critical to track reaction progress and minimize by-products like regioisomers or unreacted starting materials. Post-synthesis purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine’s axial/equatorial protons at δ 1.5–2.5 ppm and pyridine’s aromatic protons at δ 7.5–8.5 ppm).
- ¹⁹F NMR : Confirms fluorine presence (δ -110 to -120 ppm for C5-F).
- HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) and purity (>95%).
Cross-referencing with computational predictions (e.g., DFT for NMR shifts) resolves ambiguities .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the piperidine moiety. Use PPE (gloves, goggles) due to potential neurotoxic effects, as seen in structurally similar piperidine derivatives. Waste disposal should follow EPA guidelines for halogenated amines .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence the pyridine ring’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution at C3/C4 positions. For Suzuki-Miyaura coupling, pre-functionalization via halogenation (e.g., bromination at C3) is recommended. DFT studies (B3LYP/6-31G*) predict reduced electron density at C2 due to piperidine’s electron-donating effect, requiring tailored catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
Q. What strategies resolve discrepancies between experimental and computational data on molecular geometry?
- Methodological Answer :
- X-ray crystallography : Provides definitive bond lengths/angles (e.g., C-F bond ~1.35 Å).
- DFT optimization : Compare B3LYP/def2-TZVP calculations with crystallographic data to adjust basis sets for fluorine.
- Dynamic NMR : Resolves conformational flexibility in piperidine (e.g., chair vs. boat transitions at high temps).
Contradictions in torsion angles may arise from crystal packing effects, necessitating multi-method validation .
Q. How can this compound serve as a scaffold for designing selective kinase inhibitors?
- Methodological Answer : The piperidine-pyridine core mimics ATP-binding motifs in kinases. Computational docking (AutoDock Vina) identifies potential binding pockets. Introduce sulfonamide or carboxamide groups at C3/C4 to enhance hydrogen bonding. Validate selectivity via kinase panel assays (e.g., against JAK2 or EGFR mutants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
